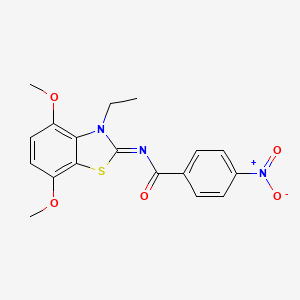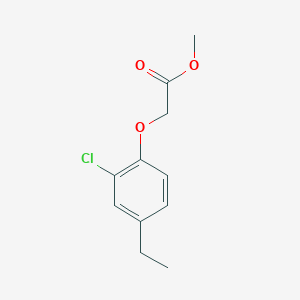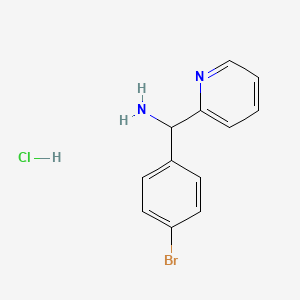
3-(4-氟苯基)-1,1-二苯基脲
描述
The compound “3-(4-Fluorophenyl)-1,1-diphenylurea” belongs to the class of organic compounds known as diphenylureas . Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group .
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluorophenyl)-1,1-diphenylurea” were not found, related compounds have been synthesized via various methods. For instance, a similar compound, “3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde”, was synthesized via condensation .Molecular Structure Analysis
The molecular structure of a related compound, “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was determined using single-crystal X-ray diffraction . The compound was crystallized in the monoclinic system of P21/c space group .科学研究应用
有机发光二极管(OLED)
Liu 等人(2016 年)的一项研究重点介绍了基于吸电子菲并[9,10-d]咪唑(PI)生色团和供电子三苯胺基团的新型双极荧光团的设计和合成,该荧光团表现出高效的紫蓝色发射、出色的热稳定性和高三重态能量。这种材料显示出平衡的载流子迁移率和作为非掺杂 OLED 中发光层的出色性能,在高亮度下实现显着的外部量子效率 (EQE),效率衰减低,使其适用于绿色和橙红色的磷光 OLED (Liu 等人,2016 年)。
荧光检测
Bonner 和 Laskey(1974 年)的研究介绍了一种通过使用 X 射线胶片进行闪烁自显影法检测聚丙烯酰胺凝胶中 3H 的简单方法,展示了在检测氚标记蛋白质和核酸中的应用。这种方法涉及 2,5-二苯基恶唑 (PPO),展示了增强检测 35S 和 14C 等同位素的灵敏度的实用性,表明在荧光检测和成像中具有潜在应用 (Bonner 和 Laskey,1974 年)。
荧光 pH 传感器
Yang 等人(2013 年)对含杂原子的有机荧光团进行的一项研究证明了其作为荧光 pH 传感器的应用。该化合物表现出聚集诱导发射 (AIE) 和分子内电荷转移 (ICT) 特性,允许在质子化和去质子化时在蓝色和暗态之间可逆转换。这种行为使其能够用于检测酸性和碱性有机蒸汽,说明了在环境监测和化学传感中的新应用 (Yang 等人,2013 年)。
聚氨酯的合成和表征
Raghu 等人(2007 年)的研究重点是基于特定二酚衍生物的新型可溶性聚氨酯的合成和表征,重点介绍了在材料科学中的应用。这些聚氨酯表现出半结晶和无定形结构,其声学特性和溶解度参数表明在隔音和材料工程中具有潜在用途 (Raghu 等人,2007 年)。
氟衍生物的光学性质
Brik 等人(2010 年)的一项研究调查了吡唑并喹啉氟衍生物的光吸收测量和量子化学模拟。尽管氟原子处于该位置,但这些化合物表现出相似的吸收光谱,其荧光性质在很大程度上取决于溶剂。这项研究表明在开发具有可调谐光学性质的材料以用于光子器件和传感器方面具有潜在应用 (Brik 等人,2010 年)。
安全和危害
The safety data sheet for a related compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
While specific future directions for “3-(4-Fluorophenyl)-1,1-diphenylurea” are not available, research on related compounds suggests potential areas of interest. For instance, the antitubercular, antimicrobial, and antimalarial activity of synthesized metal complexes of a related compound revealed good antimicrobial potential .
属性
IUPAC Name |
3-(4-fluorophenyl)-1,1-diphenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTQCMDFFHNYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2428604.png)
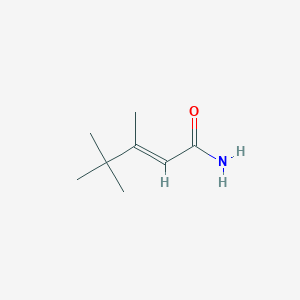
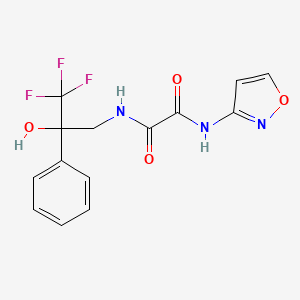

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2428611.png)

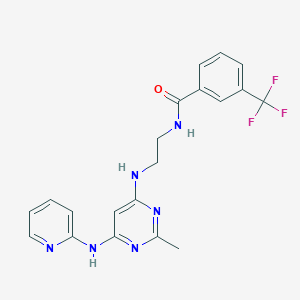
![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)
![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)
